molecular formula C11H10Br2F2O3 B1409859 Ethyl 2,6-dibromo-4-(difluoromethoxy)phenylacetate CAS No. 1803774-82-4

Ethyl 2,6-dibromo-4-(difluoromethoxy)phenylacetate

Cat. No.: B1409859
CAS No.: 1803774-82-4
M. Wt: 388 g/mol
InChI Key: LHKZOSWTGFKEJC-UHFFFAOYSA-N
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Description

Ethyl 2,6-dibromo-4-(difluoromethoxy)phenylacetate is an organic compound with the molecular formula C11H10Br2F2O3. It was first synthesized by Qingyun Xu and colleagues in their research on antifungal agents in 2006. This compound is known for its unique structural features, including the presence of bromine and fluorine atoms, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,6-dibromo-4-(difluoromethoxy)phenylacetate can be synthesized through a multi-step process involving the bromination and esterification of appropriate precursors. The synthetic route typically involves the following steps:

    Bromination: The starting material, 2,6-dibromo-4-hydroxyphenylacetic acid, is brominated using bromine in the presence of a suitable solvent such as chloroform or carbon tetrachloride.

    Esterification: The brominated intermediate is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield ethyl 2,6-dibromo-4-hydroxyphenylacetate.

    Methoxylation: Finally, the hydroxy group is replaced with a difluoromethoxy group using a reagent like difluoromethyl ether in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,6-dibromo-4-(difluoromethoxy)phenylacetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted phenylacetates.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

Ethyl 2,6-dibromo-4-(difluoromethoxy)phenylacetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antifungal and antibacterial properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2,6-dibromo-4-(difluoromethoxy)phenylacetate involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its ability to interact with biological molecules, potentially disrupting cellular processes in fungi and bacteria. The exact molecular pathways involved are still under investigation, but it is believed that the compound interferes with the synthesis of essential biomolecules, leading to cell death.

Comparison with Similar Compounds

Ethyl 2,6-dibromo-4-(difluoromethoxy)phenylacetate can be compared with other similar compounds such as:

    Ethyl 2,6-dibromo-4-methoxyphenylacetate: Lacks the difluoromethoxy group, resulting in different chemical properties and biological activities.

    Ethyl 2,6-dichloro-4-(difluoromethoxy)phenylacetate: Contains chlorine atoms instead of bromine, leading to variations in reactivity and potency.

    Ethyl 2,6-dibromo-4-(trifluoromethoxy)phenylacetate: Contains a trifluoromethoxy group, which may enhance its biological activity compared to the difluoromethoxy analog.

The uniqueness of this compound lies in its specific combination of bromine and difluoromethoxy groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[2,6-dibromo-4-(difluoromethoxy)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Br2F2O3/c1-2-17-10(16)5-7-8(12)3-6(4-9(7)13)18-11(14)15/h3-4,11H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHKZOSWTGFKEJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=C1Br)OC(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Br2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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